4-(1,8-naphthyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide

Tubulin polymerization Colchicine binding site Antimitotic

This N-TMP analog is the critical 'high-TPSA, dual-pharmacophore' reference point for SAR matrices. Unlike commercially available N-alkyl or N-cycloalkyl variants that lack secondary bioactivity, its 3,4,5-trimethoxyphenyl (TMP) group is a validated colchicine-site tubulin ligand. Procure this compound to interrogate tubulin-mediated mechanisms and H-PGDS/kinase engagement simultaneously in phenotypic screens, competitive binding assays, or resistance profiling studies.

Molecular Formula C23H26N4O4
Molecular Weight 422.5 g/mol
CAS No. 2640877-48-9
Cat. No. B6469065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,8-naphthyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide
CAS2640877-48-9
Molecular FormulaC23H26N4O4
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)NC(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3
InChIInChI=1S/C23H26N4O4/c1-29-19-13-17(14-20(30-2)21(19)31-3)25-23(28)27-11-8-15(9-12-27)18-7-6-16-5-4-10-24-22(16)26-18/h4-7,10,13-15H,8-9,11-12H2,1-3H3,(H,25,28)
InChIKeyZCAZAOFCGSCABQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,8-Naphthyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide (CAS 2640877-48-9): Structural Identity and Pharmacophore Class for Procurement Evaluation


The target compound, 4-(1,8-naphthyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide (CAS 2640877-48-9), is a synthetic small-molecule heterocycle with the molecular formula C₂₃H₂₆N₄O₄ and a molecular weight of 422.48 g/mol . Structurally, it belongs to the class of N-aryl-4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamide derivatives, a scaffold that has been exploited in multiple drug discovery programs—most notably as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors (e.g., GSK2894631A, IC₅₀ = 9.9 nM [1]) and as kinase inhibitor leads [2]. The 3,4,5-trimethoxyphenyl (TMP) substituent on the urea nitrogen is a well-established pharmacophore for colchicine-site tubulin binding, with abundant literature demonstrating that TMP-bearing compounds occupy the same subcavity on β-tubulin as the trimethoxyphenyl ring of colchicine and combretastatin A-4 [3][4]. This compound therefore represents a dual-pharmacophore chimera, combining a naphthyridine-piperidine-urea scaffold with a TMP recognition element—a structural configuration absent from the closest commercially available analogs.

Why 4-(1,8-Naphthyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide Cannot Be Substituted with In-Class Naphthyridine-Piperidine Analogs


Within the commercial catalog space of 4-(1,8-naphthyridin-2-yl)piperidine-1-carboxamides, most available analogs carry simple N-alkyl or N-cycloalkyl substituents (e.g., N-ethyl [CAS 2640951-11-5], N-isopropyl [CAS 2640943-37-7], N-cyclopentyl [CAS 2640892-99-3], or N-cyclohexyl variants) that confer no known secondary pharmacophore activity. The target compound differs fundamentally in bearing a 3,4,5-trimethoxyphenyl (TMP) group—a privileged fragment that has been crystallographically demonstrated to occupy the colchicine-binding site on β-tubulin, with TMP-bearing compounds achieving tubulin polymerization IC₅₀ values comparable to combretastatin A-4 (IC₅₀ = 2.96 ± 0.18 μM [1]) [2]. Furthermore, the TMP substitution increases the predicted topological polar surface area (TPSA) and alters logP relative to simple alkyl analogs, affecting membrane permeability and blood-brain barrier penetration potential [3]. A researcher selecting N-ethyl or N-isopropyl analogs (which lack this pharmacophore) would forgo the possibility of interrogating tubulin-mediated mechanisms or exploiting TMP-dependent binding interactions. The substitution is therefore not pharmacologically neutral; it determines the set of biological hypotheses that can be tested with the compound.

4-(1,8-Naphthyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide: Quantitative Differentiation Evidence Against Closest Analogs and In-Class Candidates


3,4,5-Trimethoxyphenyl Pharmacophore Presence vs. N-Alkyl Analogs: Colchicine-Site Tubulin Binding Potential

The target compound incorporates a 3,4,5-trimethoxyphenyl (TMP) moiety directly conjugated to the urea carbonyl. Published crystallographic and SAR evidence demonstrates that TMP-bearing ligands occupy the colchicine-binding site on β-tubulin, with the three methoxy groups forming critical hydrophobic and hydrogen-bond interactions within the binding pocket [1][2]. Combretastatin A-4, the prototypical TMP-containing tubulin inhibitor, displays a tubulin polymerization IC₅₀ of 2.96 ± 0.18 μM [3]. In contrast, the closest commercially available analogs of the target compound—N-ethyl (CAS 2640951-11-5), N-isopropyl (CAS 2640943-37-7), and N-cyclopentyl (CAS 2640892-99-3) derivatives—entirely lack the TMP substituent and are documented only as general 'kinase inhibitor intermediates' with no reported tubulin binding capacity [4][5].

Tubulin polymerization Colchicine binding site Antimitotic 3,4,5-Trimethoxyphenyl pharmacophore

Topological Polar Surface Area (TPSA) Differentiation from N-Alkyl Analogs: Predicted Blood-Brain Barrier Permeability and CNS Exposure Profile

The 3,4,5-trimethoxyphenyl group contributes three additional oxygen atoms to the molecular structure, increasing the topological polar surface area (TPSA) and altering the lipophilicity profile relative to N-alkyl analogs. The target compound (C₂₃H₂₆N₄O₄) has a calculated clogP of 2.93 and a TPSA of 86.96 Ų [1]. While direct comparative TPSA values for N-ethyl (CAS 2640951-11-5) and N-isopropyl (CAS 2640943-37-7) analogs are not published, the replacement of the TMP group (three O atoms; contributes ~27–35 Ų additional PSA) with ethyl (–CH₂CH₃) or isopropyl (–CH(CH₃)₂) groups would substantially reduce TPSA and increase lipophilicity. This is relevant in the context of CNS drug design: 1,8-naphthyridine-based H-PGDS inhibitors such as compound 1y (HPGDS inhibitor 3, CAS 2255311-93-2) were explicitly designed with increased TPSA to achieve peripheral restriction and avoid the CNS toxicity observed with the more lipophilic, brain-penetrant predecessor GSK2894631A 1a [2][3].

CNS penetration Blood-brain barrier TPSA Peripheral restriction Physicochemical property

1,8-Naphthyridine Core: Kinase Inhibition Potential Shared with Validated Chemotypes vs. Structurally Unrelated H-PGDS Clinical Candidates

The 1,8-naphthyridine heterocycle is a validated kinase inhibitor scaffold with demonstrated activity across multiple kinase families. Merck's Tpl2 Kinase Inhibitor (CAS 871307-18-5), a naphthyridine compound, inhibits Tpl2 kinase with an IC₅₀ of 50 nM and displays selectivity over EGFR (IC₅₀ = 5 μM) and other kinases (>40–400 μM) . Additionally, structure-based optimization of naphthyridine analogues has yielded CK2α inhibitors with IC₅₀ values in the low nanomolar range [1]. The target compound shares the 1,8-naphthyridine core but positions it at the 2-position of the piperidine ring through a 4-substitution pattern—a connectivity distinct from the 1,5-naphthyridine-urea ERK2/Aurora B dual inhibitors [2] and from the Tpl2 inhibitor. This scaffold position has been explicitly exploited in the patent literature (e.g., TW201908311A, CN110753692A) for H-PGDS inhibition, with representatives achieving IC₅₀ values of 83 nM and below [3]. The combination of naphthyridine kinase recognition and TMP tubulin-binding potential in a single molecule offers a polypharmacology opportunity not achievable with either pharmacophore alone.

Kinase inhibition 1,8-Naphthyridine Tpl2 kinase CK2 kinase Polypharmacology

Molecular Weight and Physicochemical Profile Differentiating from Low-MW Fragment-Like Naphthyridine Leads and Clinical H-PGDS Candidates

With a molecular weight of 422.48 g/mol (exact mass 422.1954 Da), the target compound occupies a mid-range position within the naphthyridine chemical space. It is substantially heavier than early fragment-derived H-PGDS leads (e.g., GSK2894631A 1a, MW ~350 Da range) [1] but lighter than some elaborated clinical candidates. The compound complies with Lipinski's Rule of Five: MW 422.48 < 500 Da, clogP 2.93 < 5, and TPSA 86.96 Ų < 140 Ų [2]. Compared to the commercially available N-cyclopentyl analog (CAS 2640892-99-3, MW ~340 Da range) and N-isopropyl analog (CAS 2640943-37-7, MW ~312 Da range), the TMP substitution adds approximately 80–110 Da of molecular weight, which may affect passive membrane permeability and tissue distribution [3]. This MW increment is directly attributable to the additional pharmacophoric functionality.

Molecular weight Physicochemical property Lipinski rule of five Drug-likeness Lead optimization

Naphthyridine Scaffold Positional Isomerism: 1,8-Naphthyridine vs. 1,5-Naphthyridine and Quinoline H-PGDS Inhibitors—Different Target Engagement Profiles

The systematic exploration of aza-quinoline positional isomers by GSK and Astex demonstrated that nitrogen substitution position critically determines both H-PGDS potency and CNS penetration. 1,8-Naphthyridine compound 1y (HPGDS inhibitor 3, IC₅₀ = 9.4 nM) was identified as the optimal peripherally restricted H-PGDS inhibitor among 6- and 8-aza-quinoline positional isomers [1][2]. The 1,5-naphthyridine scaffold, in contrast, has been predominantly exploited for dual ERK2/Aurora B kinase inhibition (micromolar to submicromolar range) [3]. The target compound, bearing a 1,8-naphthyridin-2-yl substituent, belongs to the same positional isomer series as the optimized H-PGDS inhibitor 1y, suggesting potential for H-PGDS target engagement that would be absent from 1,5-naphthyridine or quinoline regioisomers. Direct scaffold-comparative data from the GSK/Astex program showed that 1,8-naphthyridine 1y (IC₅₀ = 9.4 nM) was substantially more potent than certain other aza-quinoline regioisomers tested within the same series [1].

Scaffold hopping Positional isomer 1,8-Naphthyridine 1,5-Naphthyridine H-PGDS inhibitor Aza-quinoline

4-(1,8-Naphthyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide: Evidence-Based Research Application Scenarios for Scientific Procurement


Dual-Mechanism Screening: Simultaneous Interrogation of Tubulin Polymerization and H-PGDS/Kinase Pathways

The target compound is uniquely suited for phenotypic screening campaigns that seek to identify agents capable of simultaneously engaging tubulin (via the TMP pharmacophore) and H-PGDS or kinase targets (via the 1,8-naphthyridine core). Published SAR demonstrates that TMP-bearing compounds bind the colchicine site on β-tubulin, while the 1,8-naphthyridine scaffold has been validated in H-PGDS inhibition (compound 1y, IC₅₀ = 9.4 nM) and kinase inhibition (Tpl2, IC₅₀ = 50 nM) [1][2]. In a phenotypic screen for anti-inflammatory or anticancer activity, this compound can reveal polypharmacological mechanisms that single-target probes or N-alkyl analogs cannot detect. Researchers should include tubulin polymerization assays (e.g., turbidimetric monitoring at 340 nm) and H-PGDS enzymatic assays (using PGH₂ substrate) as orthogonal readouts to deconvolve the compound's target engagement profile.

Structure-Activity Relationship (SAR) Exploration of N-Aryl Substituent Effects on the 4-(1,8-Naphthyridin-2-yl)piperidine-1-carboxamide Scaffold

For medicinal chemistry teams optimizing this scaffold, the target compound serves as the critical 'N-TMP' reference point in an SAR matrix. Commercial catalogs offer N-ethyl, N-isopropyl, N-cyclopentyl, N-cyclohexyl, N-(2,4-dimethoxyphenyl), and N-(oxan-4-yl) analogs [1][2][3]. Systematic procurement of the N-TMP compound alongside these analogs enables head-to-head comparison of: (a) tubulin binding affinity as a function of N-aryl substitution, (b) H-PGDS inhibitory potency across the series, (c) cellular permeability (Caco-2 or PAMPA), and (d) metabolic stability in liver microsomes. The TMP analog serves as the 'high-TPSA, dual-pharmacophore' extreme of the SAR series, bracketing the property space against the low-TPSA N-alkyl congeners.

Peripheral Restriction Hypothesis Testing: CNS vs. Peripheral Target Engagement Profiling

The GSK/Astex program established that 1,8-naphthyridines can be designed for peripheral restriction by modulating TPSA, with compound 1y (TPSA elevated via aza-quinoline design) achieving efficacy in four inflammatory models without CNS toxicity [1]. The target compound, with a calculated TPSA of 86.96 Ų (above the ~70 Ų threshold for CNS penetration) [2], can be employed in brain-plasma ratio studies (rodent pharmacokinetic experiments) to test whether the TMP group's contribution to polar surface area results in meaningful peripheral restriction. This is directly relevant to programs targeting Duchenne muscular dystrophy (where H-PGDS inhibition in skeletal muscle is desired without CNS exposure) and inflammatory diseases amenable to peripheral H-PGDS modulation [3].

Colchicine-Site Tubulin Probe with a Non-Colchicinoid Core: Expanding Chemical Space Around the TMP Pharmacophore

The vast majority of colchicine-site tubulin inhibitors—combretastatin A-4, colchicine, podophyllotoxin, and their synthetic analogs—share common structural features (stilbenoid, chalcone, or biaryl cores). The target compound presents an unusual combination: the TMP group is attached via a urea linkage to a piperidine-naphthyridine scaffold that has no structural precedent in the colchicine-site ligand literature. This structural novelty may enable binding modes that circumvent resistance mechanisms (e.g., P-glycoprotein-mediated efflux, β-tubulin isoform switching) that limit clinical colchicine-site agents. Procurement of this compound enables competitive binding assays (e.g., [³H]-colchicine displacement), X-ray crystallography trials with tubulin, and cytotoxicity profiling against paclitaxel-resistant and colchicine-resistant cell lines to determine whether the naphthyridine-piperidine scaffold confers differential resistance profiles [1][2].

Quote Request

Request a Quote for 4-(1,8-naphthyridin-2-yl)-N-(3,4,5-trimethoxyphenyl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.